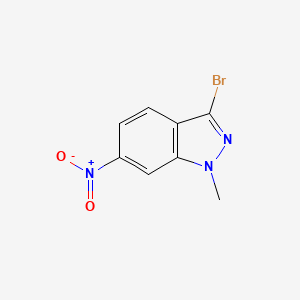

3-Bromo-1-methyl-6-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

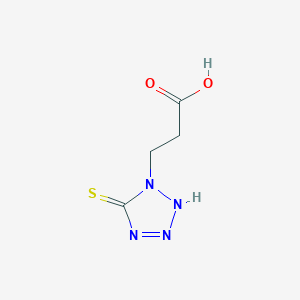

3-Bromo-1-methyl-6-nitro-1H-indazole is a derivative of indazole that has been studied for its inhibitory effects on nitric oxide synthases (NOS). The presence of a bromine atom and a nitro group on the indazole ring structure imparts significant biological activity, making it a compound of interest in pharmacological research .

Synthesis Analysis

The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole and related compounds involves methods that allow for the introduction of bromine and nitro groups into the indazole ring system. These methods are crucial for creating compounds with the desired biological activity. The synthesis process is not detailed in the provided papers, but the compounds have been characterized by techniques such as X-ray diffraction and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-6-nitro-1H-indazole has been characterized by X-ray diffraction, which reveals the planarity of the indazole ring system and the positions of the substituents. The dihedral angles obtained in the crystal structures are consistent with molecular parameters calculated using DFT B3LYP calculations, indicating a strong correlation between theoretical and experimental structural data .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-1-methyl-6-nitro-1H-indazole is particularly notable in its interaction with nitric oxide synthases. The compound has been found to inhibit NOS enzyme activity in various tissue homogenates, suggesting that the bromine and nitro substituents play a significant role in its inhibitory potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-methyl-6-nitro-1H-indazole are influenced by its molecular structure. The presence of intermolecular halogen bonds and the planarity of the indazole ring system contribute to its stability and reactivity. The compound's inhibitory effects on NOS are indicative of its potential as a pharmacological tool, although the specific physical properties such as melting point, solubility, and stability are not detailed in the provided papers .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Crystal and Molecular Structure of Biologically Active Nitroindazoles : This study focuses on the synthesis and characterization, including X-ray diffraction and NMR spectroscopy, of biologically active nitroindazoles. The research provides insights into the intermolecular interactions and molecular parameters of these compounds, which are crucial for their biological activities (Cabildo et al., 2011).

Corrosion Inhibition

Heterocyclic Diazoles as Inhibitors for Acidic Iron Corrosion : In this research, various heterocyclic diazoles, including indazoles, were investigated for their potential as corrosion inhibitors of iron. The study explores the electrochemical properties and surface morphology changes, offering valuable insights into the protective mechanisms of these compounds (Babić-Samardžija et al., 2005).

Novel Synthetic Methodologies

Optimized Procedure for 1H-indazole-3-carboxaldehyde Derivatives : This paper reports a general method to access a variety of 3-substituted indazoles, highlighting the versatility of indazole derivatives in medicinal chemistry as kinase inhibitors. The methodology is based on the nitrosation of indoles, presenting a significant advancement in the synthesis of indazole derivatives (Chevalier et al., 2018).

Biological Applications

Synthesis and Biological Importance of 2-Azetidinone Derivatives : This study synthesizes a series of 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluates their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. The findings demonstrate the potential of these derivatives in developing new therapeutic agents (Samadhiya et al., 2012).

Fluorinated Indazoles as Selective Inhibitors of Nitric Oxide Synthase (NOS) : This research designs, synthesizes, and characterizes new NOS inhibitors with an indazole structure, aiming to find compounds with neuroprotective activity and selectivity for NOS-I/NOS-II. The study underscores the importance of the aromatic indazole skeleton and fluorination for enhancing inhibitory potency and selectivity (Claramunt et al., 2009).

Safety And Hazards

The safety information for 3-Bromo-1-methyl-6-nitro-1H-indazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-bromo-1-methyl-6-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDKEHXTGDEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502511 |

Source

|

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-6-nitro-1H-indazole | |

CAS RN |

74209-32-8 |

Source

|

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)